molecular formula C14H14ClN3O2S B5715602 N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

Cat. No. B5715602
M. Wt: 323.8 g/mol
InChI Key: QHFWHOYJFITGSJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, also known as CMPTA, is a chemical compound that has been the subject of various scientific studies due to its potential therapeutic applications. CMPTA is a thioacetamide derivative that has been synthesized using a variety of methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. One study showed that N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide inhibited the activity of matrix metalloproteinase-2, which is involved in the metastasis of cancer cells. Another study showed that N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide inhibited the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to have several biochemical and physiological effects. One study showed that N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide inhibited the production of reactive oxygen species, which are involved in the development of cancer. Another study showed that N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide inhibited the activity of certain enzymes involved in the metabolism of drugs, which could potentially affect the efficacy of other drugs.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in lab experiments is that it has been shown to have potential therapeutic applications in various types of cancer. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies.

Future Directions

There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapies. Another direction is to investigate its potential applications in other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, more studies could be conducted to investigate the potential side effects of N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide and its interactions with other drugs.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been synthesized using a variety of methods, including the reaction of 5-chloro-2-methoxyaniline with 2-bromoacetylthiophene, followed by reaction with 4-methyl-2-thiouracil. Another method involves the reaction of 5-chloro-2-methoxyaniline with 2-bromoacetylthiophene, followed by reaction with 4-methyl-2-thiosemicarbazide. Both methods have been successful in producing N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide with high yields.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One study investigated the effects of N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide on the proliferation and apoptosis of human hepatocellular carcinoma cells. The results showed that N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Another study investigated the effects of N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide on the growth and metastasis of breast cancer cells. The results showed that N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide inhibited cell growth and metastasis by downregulating the expression of certain genes.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-9-5-6-16-14(17-9)21-8-13(19)18-11-7-10(15)3-4-12(11)20-2/h3-7H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFWHOYJFITGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

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